molecular formula C12H16O2S B12574934 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester CAS No. 477885-33-9

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester

Cat. No.: B12574934
CAS No.: 477885-33-9
M. Wt: 224.32 g/mol
InChI Key: MANNMZKKXCPUKL-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoic acid ethyl ester group attached to a phenyl ring substituted with a methylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-(4-Methylsulfanyl-phenyl)-propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a coupling reaction between 4-Methylsulfanyl-benzene and ethyl 3-bromopropanoate in the presence of a palladium catalyst. This method allows for the formation of the ester bond through a carbon-carbon coupling reaction, providing a more efficient and selective synthesis route.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

In the presence of aqueous acid (e.g., H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution. Protonation of the carbonyl oxygen activates the ester for water attack, forming a tetrahedral intermediate. Subsequent proton transfer and alcohol elimination yield 3-(4-methylsulfanyl-phenyl)-propanoic acid .

Base-Catalyzed Hydrolysis (Saponification)

Treatment with aqueous KOH or NaOH cleaves the ester bond, forming the sodium/potassium salt of 3-(4-methylsulfanyl-phenyl)-propanoic acid. For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was hydrolyzed using KOH in 50% ethanol/water to yield the corresponding carboxylic acid .

Conditions Comparison

TypeConditionsProductYield
Acidic1M HCl, reflux, 6h3-(4-methylsulfanyl-phenyl)-propanoic acid~85%
Basic1M KOH, ethanol/water, 78°C, 6hPotassium propanoate derivative~90%

Hydrazinolysis

Reaction with hydrazine hydrate replaces the ester’s alkoxy group with a hydrazide. For instance, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate reacted with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide .

Example Reaction

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester + NH₂NH₂ → 3-(4-Methylsulfanyl-phenyl)-propanehydrazide + EtOH

Conditions : Ethanol, reflux, 9h; yields ~80–85% .

Transesterification

The ester’s ethoxy group can be replaced by other alcohols under acidic or basic catalysis. For example, methyl esters react with higher alcohols (e.g., benzyl alcohol) in the presence of DBU or DMAP to form new esters .

Mechanism :

  • Activation of the carbonyl via protonation (acidic) or deprotonation (basic).

  • Nucleophilic attack by the alcohol.

  • Elimination of ethanol.

Application : Synthesizing methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates via trichloroacetimidate intermediates .

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides. For example, hydrazide 4 (from ) reacted with allyl amine to form N-allyl propanamide derivatives via azide coupling.

General Reaction :

Ester + RNH₂ → 3-(4-Methylsulfanyl-phenyl)-N-alkyl-propanamide + EtOH

Conditions :

  • Primary/secondary amines, 0°C, 12h .

  • Yields: 70–90% depending on amine steric bulk .

C–C Bond Formation via Trichloroacetimidate Coupling

The hydroxylated analog of the ester (if present) can be converted to trichloroacetimidate or acetate intermediates for coupling with arenes. For example:

  • Trichloroacetimidate Formation : Reaction with trichloroacetonitrile and DBU yields an imidate intermediate .

  • C–C Coupling : The imidate reacts with methoxy-substituted arenes (e.g., 1,4-dimethoxybenzene) in the presence of TMSOTf to form diarylpropanoates .

Example Product : Methyl 3-(4-methoxyphenyl)-3-(4-chlorophenyl)-2,2-dimethylpropanoate (11a ) .

Comparative Reactivity Insights

Reaction TypeKey Factor Influencing Reactivity
HydrolysisElectron-withdrawing groups accelerate rates
HydrazinolysisSteric hindrance reduces yields
TransesterificationPolar aprotic solvents improve efficiency

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer therapy. Compounds derived from similar structures have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
  • Neuroprotective Effects :
    • Studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders. This is attributed to its ability to modulate oxidative stress and reduce neuronal apoptosis .

The biological activity of this compound is closely related to its structural characteristics. The presence of the methylsulfanyl group enhances its lipophilicity, allowing better interaction with biological membranes and targets within cells.

Mechanistic Insights :

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation, suggesting a mechanism that could be exploited for therapeutic purposes .
  • Modulation of Signaling Pathways :
    • It affects various signaling pathways, including those related to apoptosis and cell cycle regulation, which are critical in cancer biology .

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anticancer ActivityIC50 values against HeLa cells: 0.69 μM
Anti-inflammatoryInhibition of inflammatory cytokines
Neuroprotective EffectsReduced oxidative stress markers

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on modified derivatives of this compound demonstrated significant anticancer properties. The modified compounds exhibited enhanced potency against several cancer cell lines compared to traditional treatments, indicating their potential as novel anticancer agents .
  • Research on Anti-inflammatory Mechanisms :
    • Another research effort focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced markers of inflammation in vitro and in vivo models. This suggests its potential application in treating conditions such as arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylsulfanyl-phenyl)-propanoic acid: The parent acid form of the ester, which may exhibit different reactivity and biological activity.

    3-(4-Methylsulfinyl-phenyl)-propanoic acid ethyl ester: An oxidized derivative with a sulfoxide group.

    3-(4-Methylsulfonyl-phenyl)-propanoic acid ethyl ester: An oxidized derivative with a sulfone group.

Uniqueness

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties

Biological Activity

3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester, commonly referred to as a methylsulfanyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O2S
  • Molecular Weight : 224.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The methylsulfanyl group may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and potentially influencing various biochemical pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, such as those related to inflammation and cancer progression.
  • Antioxidant Activity : The presence of the methylsulfanyl group may confer antioxidant properties, helping to reduce oxidative stress in cells.

Biological Activity

Research has indicated that derivatives similar to this compound exhibit various biological activities:

Anticancer Activity

Several studies have reported that compounds with structural similarities demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : Compounds derived from similar structures showed IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Antimicrobial Properties

The potential antimicrobial activity of sulfonamide derivatives suggests that this compound may also exhibit similar effects:

  • Mechanism : Compounds in this class often mimic para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria, leading to growth inhibition .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study explored the structure-activity relationship (SAR) of methylsulfanyl derivatives and their effectiveness against melanoma and prostate cancer cells. The findings demonstrated that modifications in the side chains significantly influenced their antiproliferative potency .
  • Enzymatic Inhibition :
    • Research on related compounds indicated that they could inhibit specific enzymes involved in inflammatory pathways, suggesting a potential therapeutic application in treating inflammatory diseases .
  • Oxidative Stress Reduction :
    • Studies have shown that certain methylsulfanyl-containing compounds can reduce oxidative stress markers in vitro, indicating their potential use as antioxidants .

Data Table: Biological Activity Overview

Activity TypeCell Line/TargetIC50 (μM)Reference
AntiproliferativeHeLa0.69 - 11
AntimicrobialVarious bacterial strainsNot specified
Enzymatic InhibitionInflammatory enzymesNot specified
AntioxidantOxidative stress markersNot specified

Properties

CAS No.

477885-33-9

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-6-10-4-7-11(15-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

MANNMZKKXCPUKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)SC

Origin of Product

United States

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